
A Researcher's Guide to Statistical Analysis of
Diclofenac Diethylamine Tablet Dissolution

Profiles

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Diclofenac Diethylamine

Cat. No.: B195813 Get Quote

This guide provides a comprehensive framework for researchers, scientists, and drug

development professionals to conduct and analyze comparative dissolution profiles of

diclofenac diethylamine tablets. It outlines the industry-standard statistical methodologies,

detailed experimental protocols, and data presentation formats necessary for a robust

comparison of product performance against alternatives.

Statistical Framework for Dissolution Profile
Comparison
The comparison of dissolution profiles is a critical step in drug development and quality control,

often used to ensure batch-to-batch consistency and to assess the impact of post-approval

changes. Regulatory agencies like the U.S. Food and Drug Administration (FDA) recommend

several approaches for this comparison.

Model-Independent Approach
The most widely accepted method for comparing dissolution profiles is the model-independent

approach, which relies on the calculation of a similarity factor (f2) and a difference factor (f1).

The difference factor (f1) measures the percent error between the two curves at each time

point and is a measurement of the relative error between the two curves.[1] It is calculated

using the following formula:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b195813?utm_src=pdf-interest
https://www.benchchem.com/product/b195813?utm_src=pdf-body
https://www.hilarispublisher.com/open-access/in-vitro-dissolution-study-and-assay-of-diclofenac-sodium-from-marketedsolid-dosage-form-in-bangladesh-1948-593X-1000164.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b195813?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


f1 = { [ Σt=1n | Rt - Tt | ] / [ Σt=1n Rt ] } x 100

The similarity factor (f2) is a logarithmic transformation of the sum-squared error of differences

between the test (Tt) and reference (Rt) products over all time points.[1][2] The FDA has set a

public standard of an f2 value between 50 and 100 to indicate similarity between two

dissolution profiles.[2] An f2 value of 100 suggests that the two profiles are identical, while a

value of 50 corresponds to an average difference of 10% at all measured time points.[2][3] The

formula for f2 is:

f2 = 50 * log { [ 1 + (1/n) Σt=1n (Rt - Tt)2 ]-0.5 * 100 }

Where:

n is the number of dissolution time points.

Rt is the mean cumulative percentage of drug dissolved at each time point for the reference

product.

Tt is the mean cumulative percentage of drug dissolved at each time point for the test

product.

Model-Dependent Approaches
In addition to the f1 and f2 factors, model-dependent methods can also be employed to

compare dissolution profiles. These methods involve fitting the dissolution data to mathematical

models such as Zero-Order, First-Order, Higuchi, and Weibull models.[4][5] By comparing the

parameters of the fitted models for the test and reference products, a statistical conclusion

about the similarity of the profiles can be drawn. These approaches can be particularly useful

when the f2 statistic is not applicable due to high data variability.

Data Presentation for Comparative Analysis
To facilitate a clear and objective comparison, all quantitative data should be summarized in

structured tables.

Table 1: Dissolution Profile Data
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Time (minutes)

% Drug
Dissolved
(Reference
Batch - Mean)

% Drug
Dissolved
(Reference
Batch - Std.
Dev.)

% Drug
Dissolved
(Test Batch -
Mean)

% Drug
Dissolved
(Test Batch -
Std. Dev.)

15

30

45

60

Table 2: Statistical Comparison Summary

Statistical
Parameter

Calculated Value
Acceptance
Criteria

Conclusion
(Similar/Not
Similar)

Difference Factor (f1) 0 - 15

Similarity Factor (f2) 50 - 100

Experimental Protocols
A detailed and consistent methodology is crucial for obtaining reliable and comparable

dissolution data.

Objective: To compare the in-vitro dissolution profile of a test batch of Diclofenac
Diethylamine tablets against a reference batch.

Materials and Equipment:

USP Dissolution Apparatus 2 (Paddle Method).

UV-Visible Spectrophotometer.

Validated analytical method for the quantification of diclofenac.
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Reference and Test batches of Diclofenac Diethylamine tablets.

Dissolution Medium: 900 mL of phosphate buffer at pH 6.8.[1]

Procedure:

The dissolution test should be performed on at least 12 individual tablets from both the test

and reference batches.[2]

Prepare the dissolution medium (900 mL of phosphate buffer, pH 6.8) and maintain the

temperature at 37 ± 0.5°C.

Place one tablet in each dissolution vessel and start the apparatus at a paddle speed of 75

rpm.

Withdraw samples (e.g., 5 mL) at specified time intervals, such as 15, 30, 45, and 60

minutes.[2]

Immediately replace the withdrawn sample volume with fresh, pre-warmed dissolution

medium.

Filter the samples and analyze for diclofenac concentration using a validated UV-

spectrophotometric method at a specified wavelength.[1]

Calculate the cumulative percentage of drug dissolved at each time point for each tablet.

Calculate the mean dissolution values, standard deviation, and coefficient of variation (%CV)

for both batches at each time point. The %CV at the first time point should not be more than

20%, and for subsequent time points, it should not exceed 10%.[2]

If more than 85% of the drug is dissolved within 15 minutes for both the test and reference

products, the dissolution profiles are considered similar without the need for mathematical

calculation.[3]

For profiles where dissolution is slower, calculate the f1 and f2 factors using the mean

dissolution data. Only one time point after 85% dissolution should be included in the

calculation.[2]
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Visualization of Experimental Workflow
The logical flow of the dissolution profile comparison process can be visualized to enhance

understanding.
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Reference Batches
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(n≥12 units per batch)
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Analyze Samples via
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 and %CV for Each Time Point

Is >85% Dissolved
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Is 50 ≤ f2 ≤ 100?
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Caption: Workflow for comparing dissolution profiles of two tablet batches.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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